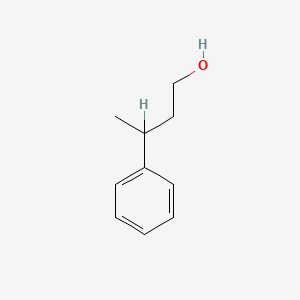

3-Phenyl-1-butanol

描述

Overview of its Significance in Synthetic Methodologies and Chemical Transformations

The significance of 3-Phenyl-1-butanol in organic synthesis stems from its primary alcohol functional group and its chiral center. This combination allows it to be a precursor for a range of other valuable molecules, including aldehydes and esters, often with high levels of stereocontrol.

Detailed research has highlighted its role in several key transformations:

Oxidation to Aldehydes : As a primary alcohol, this compound can be oxidized to form 3-phenylbutyraldehyde (B95943). Modern synthetic methods have employed advanced catalytic systems for this purpose. For instance, it serves as a reactant for oxidation using a nanoparticle-ferrite-palladium catalyst, demonstrating a contemporary approach to this fundamental transformation.

Biotransformations : The compound is a substrate in biocatalytic reactions, which are a cornerstone of green chemistry. It undergoes biotransformation to aldehydes through oxidation in the presence of the microorganism Gluconobacter oxydans DSM 2343.

Enantioselective Reactions : The chiral nature of this compound makes it a valuable substrate for stereoselective synthesis. It participates in enantioselective transesterification reactions with vinyl acetate (B1210297), a process catalyzed by lipase (B570770) isolated from Pseudomonas cepacia. This reaction is crucial for the kinetic resolution of its racemic form to obtain enantiomerically enriched products.

The following table summarizes key synthetic transformations involving this compound documented in research literature.

| Transformation Type | Reagents/Catalysts | Product | Significance |

|---|---|---|---|

| Catalytic Oxidation | Nanoparticle-ferrite-palladium catalyst | 3-Phenylbutyraldehyde | Efficient synthesis of the corresponding aldehyde using modern nanocatalysis. |

| Biotransformation (Oxidation) | Gluconobacter oxydans DSM 2343 | 3-Phenylbutyraldehyde | A green chemistry approach to oxidation using whole-cell biocatalysts. |

| Enantioselective Transesterification | Vinyl acetate, Lipase from Pseudomonas cepacia | (R)- or (S)-3-Phenyl-1-butyl acetate | Enzymatic kinetic resolution to produce chiral esters. |

Historical Context of Research Involving this compound

Historically, research on simple phenyl-substituted alcohols focused on their synthesis and basic reactivity. While extensive early literature from the beginning of the 20th century exists for related structures like 3-phenyl-1-propanol, the specific documentation for this compound is more recent. The primary established synthesis method involves the reduction of 3-phenylbutyric acid or its derivatives. Specifically, the reduction of the methyl ester of 3-phenylbutyric acid or the direct reduction of 3-phenylbutyraldehyde are cited as preparative routes.

The foundational characterization of this compound has established its core physicochemical properties, which are fundamental to its use in the laboratory.

| Property | Value |

|---|---|

| CAS Number | 2722-36-3 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 138-140 °C at 33 mmHg |

| Density | 0.972 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.52 |

Current Research Landscape and Emerging Areas of Inquiry for this compound

The current research landscape for this compound and related structures has expanded beyond traditional synthetic applications into more specialized and interdisciplinary fields.

Advanced Catalysis : Research continues to focus on improving the efficiency and environmental footprint of its synthesis and transformations. The use of nanocatalysts and biocatalysts represents a significant area of ongoing inquiry, aiming for higher yields, selectivity, and milder reaction conditions.

Supramolecular Chemistry and Physical Properties : Recent investigations have delved into the fundamental physical chemistry of phenyl-substituted alcohols. A 2022 study on butanol isomers and their phenyl derivatives explored how the presence of a phenyl group affects the formation of supramolecular structures. Using X-ray scattering and molecular dynamics simulations, the research demonstrated that the aromatic moiety leads to a more disordered organization and smaller hydrogen-bonded clusters compared to their aliphatic alcohol counterparts. This line of inquiry is crucial for understanding the behavior of these molecules in solution and for designing new materials.

Chemical Ecology : An emerging and particularly novel area of research involves the role of this compound in the natural world. A 2019 study on the common marmoset (Callithrix jacchus) identified this compound as one of the chemical compounds in scent marks that vary with the female menstrual cycle. This finding suggests a role for the compound as a chemical cue in primate communication, opening up new avenues for research in animal behavior and chemical ecology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBBDFDRHDJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949945 | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2722-36-3 | |

| Record name | γ-Methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2722-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002722363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Phenyl 1 Butanol and Its Stereoisomers

Enantioselective Synthesis of (R)- and (S)-3-Phenyl-1-butanol

The generation of enantiomerically pure (R)- and (S)-3-phenyl-1-butanol hinges on methodologies that can effectively differentiate between the two prochiral faces of a suitable precursor, typically 4-phenyl-2-butanone or a derivative thereof.

Asymmetric catalytic hydrogenation represents a powerful and efficient method for the synthesis of chiral alcohols from prochiral ketones. This approach utilizes chiral metal complexes to facilitate the stereoselective addition of hydrogen. Ruthenium (Ru) and Iridium (Ir) catalysts, featuring chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are prominent in this field. The hydrogenation of β-keto esters, such as ethyl 4-phenyl-3-oxobutanoate, serves as a key step to produce the corresponding β-hydroxy esters, which are direct precursors to chiral 3-phenyl-1-butanol after reduction of the ester group.

The effectiveness of these catalysts often depends on the reaction conditions and the specific ligand structure. For instance, Ir-catalyzed asymmetric hydrogenation with chiral ferrocenyl P,N,N-ligands has demonstrated high enantioselectivities for a range of β-keto esters. Similarly, Ru-BINAP systems, sometimes supported on porous organic polymers or used in ionic liquids, can achieve excellent enantiomeric excess (ee) and can be recycled and reused without significant loss of activity.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| [RuCl₂(BINAP)]₂/HCl in EtOH | Methyl 3-oxobutanoate | (R)-hydroxy ester | >98% | |

| Ir-ferrocenyl P,N,N-ligand | Various β-keto esters | Not specified | up to 95% | |

| Ru-BINAP in Ionic Liquids | Various β-keto esters | Not specified | up to 99.3% | |

| Ru/POP-BINAP | Various β-keto esters | Not specified | Excellent |

This table presents representative data for the asymmetric hydrogenation of β-keto esters, which are precursors to chiral alcohols like this compound.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a carboxylic acid precursor.

In a hypothetical synthesis, 3-phenylbutanoic acid would be coupled to a chiral auxiliary. The resulting chiral imide can be enolized, and its subsequent alkylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. Following the stereoselective alkylation, the auxiliary is cleaved to yield the chiral carboxylic acid, which can then be reduced to the target alcohol, (R)- or (S)-3-phenyl-1-butanol. The choice of the auxiliary's enantiomer determines which enantiomer of the product is formed.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes like alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

The asymmetric reduction of the prochiral ketone 4-phenyl-2-butanone is a direct route to chiral this compound. Various microorganisms and isolated enzymes are effective for this transformation. For example, ADHs from Lactobacillus species can reduce ketones to (S)-alcohols with high ee. Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), are also widely used for the reduction of prochiral ketones. Another strategy is the kinetic resolution of racemic this compound. This can be achieved through enantioselective transesterification using a lipase (B570770), such as that from Pseudomonas cepacia, and an acyl donor like vinyl acetate (B1210297). In this process, one enantiomer is acylated much faster than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as an alcohol).

| Biocatalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

| Lipase from Aspergillus niger | Hydrolysis of rac-acetate | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | (R)-alcohol | >99% | 44% | |

| Saccharomyces cerevisiae | Asymmetric Reduction | Phenyl n-propyl ketone | (S)- or (R)-1-phenyl-1-butanol | High | High | |

| Transaminase (CviTA) & PDC | Asymmetric Amination | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | ~90% | >60% | |

| Lipase from Pseudomonas cepacia | Enantioselective Transesterification | Racemic this compound | One enantiomer acylated | High | - |

This table summarizes various biocatalytic methods for producing chiral molecules structurally related to or including the this compound scaffold.

Beyond catalytic hydrogenation, other chemical reduction methods can achieve stereoselectivity. The choice of reducing agent and reaction conditions, such as temperature, can significantly influence the stereochemical outcome of a ketone reduction. For the reduction of 4-phenyl-2-butanone, using sterically demanding hydride reagents can favor the approach of the hydride from the less hindered face of the ketone, leading to a preferred stereoisomer. For instance, the reduction of substituted cyclic ketones often shows that sterically hindered reagents yield the thermodynamically less stable alcohol isomer.

Silane-based reductions in the presence of a chiral catalyst also provide an effective route. The reduction of aryl alkyl ketones with polymethylhydrosiloxane (B1170920) (PMHS) and a chiral titanium catalyst has been shown to be highly efficient and enantioselective. Lowering the reaction temperature is a common strategy to enhance stereoselectivity in many reduction reactions.

Enzymatic and Biocatalytic Routes to Chiral this compound

Diastereoselective Syntheses Incorporating this compound Scaffolds

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. When incorporating a this compound scaffold into a larger molecule with additional stereocenters, controlling the diastereomeric ratio is crucial.

One common approach is the aldol (B89426) reaction. For example, an enolate derived from a protected this compound precursor could react with a chiral aldehyde. The inherent chirality in the aldehyde would influence the facial selectivity of the enolate attack, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be predicted using established models like the Felkin-Anh model. Similarly, using a chiral boron enolate derived from a ketone precursor to this compound can lead to highly diastereoselective aldol additions. Another strategy involves the diastereoselective reduction of a ketone that already contains a chiral center. For example, the reduction of a molecule like (S)-5-phenyl-3-hexanone would create a new stereocenter at C3, resulting in two diastereomers, (3S,5S)- and (3R,5S)-5-phenyl-3-hexanol. The ratio of these diastereomers can be controlled by the choice of reducing agent and reaction conditions.

Novel Protecting Group Strategies in the Synthesis of this compound Precursors

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. For syntheses involving this compound or its precursors, the primary alcohol is the most common site for protection.

The hydroxyl group can be converted into various ethers or esters that are stable under specific reaction conditions but can be cleaved selectively when needed. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used. libretexts.org They are robust to many non-acidic reagents (e.g., organometallics, many oxidizing agents) and are readily removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). Benzyl (B1604629) (Bn) ethers are another popular choice, being stable to a wide range of conditions but easily removed by catalytic hydrogenolysis. libretexts.org For precursors containing a carbonyl group, such as 4-phenyl-2-butanone, the ketone can be protected as an acetal (B89532) or ketal (e.g., by reacting with ethylene (B1197577) glycol) to prevent it from reacting with nucleophiles or reducing agents intended for another part of the molecule. The strategic application of these protecting groups allows for complex and selective transformations on molecules containing the this compound framework.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents | Stability |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole, DMF | TBAF in THF; or Acetic Acid | Stable to base, mild acid, oxidation, organometallics |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction (non-catalytic) |

| Methoxymethyl ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, mild oxidation/reduction |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, oxidation/reduction |

| Acetal/Ketal | - | Ethylene glycol, p-TsOH (cat.) | Aqueous acid | Stable to base, nucleophiles, hydrides, organometallics |

This table outlines common protecting groups for alcohols and carbonyls relevant to the synthesis of this compound and its precursors.

High-Throughput Synthesis and Parallel Screening Methodologies for this compound Analogs

The discovery and optimization of novel bioactive compounds often rely on the ability to synthesize and screen large numbers of related molecules efficiently. For analogs of this compound, high-throughput synthesis (HTS) and parallel screening methodologies are crucial for exploring the chemical space and identifying candidates with desired properties. These strategies move away from traditional one-at-a-time synthesis towards a more industrialized and data-driven approach.

Combinatorial chemistry is a foundational technique for generating large collections of compounds, known as chemical libraries. This can be achieved through solid-phase synthesis, where molecules are built upon a solid support or resin. This method simplifies the purification process, as excess reagents and by-products can be easily washed away, a significant advantage when performing numerous reactions in parallel. Automated synthesis platforms can be employed to perform these repetitive reaction, purification, and cleavage steps, enabling the rapid production of a diverse set of this compound analogs. Variations could be introduced at the aromatic ring, the alkyl chain, or by creating different esters or ethers at the hydroxyl group.

Once a library of analogs has been synthesized, high-throughput screening methods are required to evaluate their biological or chemical properties. This often involves the use of microplate-based assays where hundreds or thousands of compounds can be tested simultaneously. For instance, if the goal is to find potent antimicrobial agents, analogs could be screened against various bacterial or fungal strains in microtiter plates, with cell viability being measured using colorimetric or fluorometric readouts. Virtual screening is another powerful tool that uses computational models to predict the activity of compounds before they are synthesized. Techniques like molecular docking can simulate how different this compound analogs might bind to a specific biological target, such as an enzyme active site. This in silico approach helps to prioritize which analogs to synthesize, saving significant time and resources.

The analysis of these screening experiments generates vast amounts of data. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are instrumental in analyzing the purity and yield of the synthesized analogs in a high-throughput manner. Molecular dynamics simulations can further complement experimental data by providing insights into the supramolecular structure and interactions of the most promising analogs, helping to understand structure-activity relationships.

Table 1: Methodologies for Synthesis and Screening of Analogs

| Methodology | Description | Application to this compound Analogs | Key Advantages |

| High-Throughput Synthesis | Utilizes automated systems and parallel reaction formats to produce large numbers of compounds simultaneously. | Generation of libraries with modifications on the phenyl ring or alkyl chain. | Rapid creation of chemical diversity. |

| Solid-Phase Synthesis | Compounds are built on a solid support, simplifying purification. | Efficiently produce esters or ethers of this compound analogs in parallel. | Ease of purification and automation. |

| Virtual Screening | Computational techniques (e.g., molecular docking) to predict the activity of molecules. | Prioritizing which analogs to synthesize based on predicted binding to a biological target. | Cost-effective and time-saving. |

| High-Throughput Screening | Rapid, parallel testing of the biological or chemical properties of many compounds. | Screening analog libraries for properties like antimicrobial or enzymatic inhibitory activity. | Fast identification of lead compounds from large libraries. |

| Process Analytical Chemistry | Real-time monitoring of chemical reactions to ensure efficiency and safety. | Monitoring parallel syntheses to optimize reaction conditions and yields. | Improves safety, efficiency, and control over the synthetic process. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound, focusing on improving safety, energy efficiency, and environmental impact. researchgate.net

A core tenet of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups. Modern approaches favor catalytic reactions, which can achieve high yields and selectivity with only a small amount of catalyst that can often be recycled.

Biocatalysis represents a significant advancement in the green synthesis of chiral alcohols. The use of enzymes or whole-cell systems, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), can provide high enantioselectivity under mild reaction conditions (ambient temperature and pressure). For example, biocatalysts can be used for the asymmetric reduction of corresponding ketones to yield specific stereoisomers of this compound. This avoids the need for chiral auxiliaries or protecting groups, streamlining the synthesis and reducing waste.

The use of renewable feedstocks is another cornerstone of sustainable chemistry. Metabolic engineering of microorganisms like E. coli allows for the production of higher alcohols, including phenyl-substituted variants, from simple renewable resources like glucose. This biotechnological approach diverts intermediates from the host's native amino acid biosynthetic pathways towards the production of the desired alcohol, offering a sustainable alternative to petroleum-based syntheses. Furthermore, waste materials, such as fish oil, have been successfully used as a carbon source for cultivating yeast biocatalysts, demonstrating a circular economy approach where waste is valorized.

Choosing safer solvents and auxiliaries is also critical. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages their replacement with more benign alternatives like water, supercritical fluids, or carrying out reactions in the solid phase. When solvents are necessary, process design should include efficient methods for their removal and recovery, such as distillation, to minimize environmental release and reduce costs.

Finally, designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. The use of highly active catalysts, including biocatalysts, can significantly lower the energy barrier of a reaction, reducing the need for high heat or pressure.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the product. | Catalytic hydrogenations have a 100% atom economy, generating no by-products in principle. | |

| Use of Catalysis | Employing catalysts in small amounts instead of stoichiometric reagents. | Biocatalysis using yeast or enzymes for asymmetric reduction of ketones. | |

| Use of Renewable Feedstocks | Utilizing raw materials from biological sources rather than depleting fossil fuels. | Production of higher alcohols from glucose using metabolically engineered E. coli. | |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives. | Performing reactions in water or minimizing solvent use through solid-phase synthesis. | |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reactions often proceed at or near room temperature, lowering energy costs. | |

| Reduce Derivatives | Avoiding the use of temporary blocking or protecting groups. | Specific enzymes can react at one site on a molecule, negating the need for protection/deprotection steps. |

Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 1 Butanol

Oxidation and Reduction Processes Involving the Primary Hydroxyl Group

The primary hydroxyl group is the most reactive site in 3-phenyl-1-butanol, readily undergoing oxidation to form aldehydes and carboxylic acids, or reduction via deoxygenation.

Selective Oxidation to Carbonyl Compounds

The oxidation of this compound can be controlled to selectively yield either 3-phenylbutanal or 3-phenylbutanoic acid, depending on the oxidizing agent and reaction conditions. For instance, the use of a nanoparticle-ferrite-palladium catalyst facilitates the oxidation of this compound to the corresponding aldehyde, 3-phenylbutanal. Biotransformation of this compound using Gluconobacter oxydans DSM 2343 also results in the formation of the aldehyde.

| Oxidizing Agent/Catalyst | Product | Reference |

| Nanoparticle-ferrite-palladium catalyst | 3-Phenylbutanal | |

| Gluconobacter oxydans DSM 2343 | 3-Phenylbutanal |

Catalytic Hydrogenation and Deoxygenation Studies

While direct catalytic hydrogenation of the hydroxyl group in this compound is not a common transformation, the synthesis of this compound itself often involves a reduction step. It can be prepared by the reduction of the methyl ester of 3-phenylbutyric acid. This highlights the stability of the alcohol functionality under certain reductive conditions, while its precursor carbonyl groups are readily reduced.

Derivatization for Functionalization and Advanced Material Precursors

The hydroxyl group of this compound provides a convenient handle for various derivatization reactions, enabling the synthesis of a wide range of functionalized molecules and precursors for advanced materials.

Esterification and Etherification Reactions

This compound readily undergoes esterification with carboxylic acids or their derivatives. A notable example is the enantioselective transesterification reaction with vinyl acetate (B1210297), catalyzed by lipase (B570770) from Pseudomonas cepacia. This reaction is significant for the preparation of chiral esters.

Etherification reactions, while less commonly documented specifically for this compound in the provided context, are a general class of reactions for alcohols. These reactions would typically involve reacting this compound with an alkyl halide under basic conditions or using Williamson ether synthesis.

Halogenation and Nucleophilic Substitution Strategies

The hydroxyl group of this compound can be converted to a good leaving group, such as a tosylate, which can then be displaced by a halide ion in a nucleophilic substitution reaction. Alternatively, direct halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide to yield the corresponding 3-phenyl-1-halobutane. These halogenated derivatives are valuable intermediates for further synthetic transformations.

Reactions at the Aromatic Moiety of this compound

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the alkyl side chain, which is an ortho-, para-directing group. However, the reactivity of the aromatic ring is generally lower than that of the primary hydroxyl group. Therefore, such reactions often require protection of the hydroxyl group to prevent side reactions.

Electrophilic Aromatic Substitution Studies on Substituted Phenyl Rings

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The substitution pattern is directed by the activating or deactivating nature of the substituent groups already present on the ring. In the case of an unsubstituted this compound, the alkyl side chain acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. This is due to the inductive effect of the alkyl group, which donates electron density to the aromatic ring, thereby stabilizing the cationic intermediate formed during the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the nitration of benzene (B151609) derivatives is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. Similarly, halogenation with bromine or chlorine requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), to polarize the halogen molecule and increase its electrophilicity.

The reactivity of the phenyl ring in this compound can be compared to other aromatic compounds. For example, phenols are highly reactive towards electrophilic aromatic substitution because the hydroxyl group is a strong activating group, donating electron density to the ring through resonance. This high reactivity allows for reactions like halogenation to occur even without a Lewis acid catalyst. Conversely, pyridine (B92270) is much less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.

In the context of intramolecular reactions, the hydroxyl group of this compound can participate in cyclization reactions under acidic conditions, which can be considered a form of intramolecular electrophilic aromatic substitution. However, studies have shown that the formation of a five-membered ring from this compound is less favorable than the formation of a six-membered ring from 4-phenyl-1-butanol. In the case of this compound, dehydration to form alkenes is often the major competing reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

Derivatives of this compound can serve as substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst. The general catalytic cycle for many of these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate these reactions. Alternatively, the aromatic ring can be functionalized with a halide or a boronic acid/ester to participate in the coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For instance, a halogenated derivative of this compound could be coupled with a boronic acid. The choice of ligands, bases, and solvents is crucial for the efficiency of the reaction. Dialkylbiaryl phosphine (B1218219) ligands, for example, have been shown to be effective for a wide range of substrates. Aqueous solvent systems, such as aqueous n-butanol, have also been found to be efficient for certain Suzuki-Miyaura couplings.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. While not directly involving this compound in its standard form, derivatives could be envisioned to participate.

Other Cross-Coupling Reactions: Palladium catalysts also enable other important transformations like the Sonogashira, Negishi, Stille, and Buchwald-Hartwig amination reactions. For example, a palladium/iron bimetallic system has been used for the cross-coupling of alcohols and nitroarenes, proceeding through a hydrogen-transfer redox system.

It is important to note that the benzylic alcohol moiety itself can be reactive under certain palladium-catalyzed conditions. For example, palladium catalysts have been used for the transfer hydrogenolysis of benzylic alcohols using formic acid as a reductant. This reaction leads to the deoxygenation of the alcohol.

Below is a table summarizing various palladium-catalyzed cross-coupling reactions and their relevance to derivatives of this compound.

| Reaction Name | Coupling Partners | Typical Catalyst System | Potential Application with this compound Derivatives |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd(0) catalyst, Ligand (e.g., phosphine), Base | Coupling of a halogenated or boronic acid derivative of this compound. |

| Heck Coupling | Unsaturated Halide + Alkene | Pd(0) catalyst, Base | Coupling of a halogenated derivative with an alkene. |

| Sonogashira Coupling | Terminal Alkynes + Aryl/Vinyl Halides | Pd(0) catalyst, Copper co-catalyst, Base | Coupling of a halogenated derivative with a terminal alkyne. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd(0) catalyst, Ligand (e.g., phosphine), Base | Amination of a halogenated derivative of this compound. |

| Transfer Hydrogenolysis | Benzylic Alcohol + Reductant (e.g., Formic Acid) | Palladium catalyst | Deoxygenation of the alcohol group in this compound. |

Mechanistic Investigations of Key Reactions Involving this compound

The hydroxyl group and the phenyl ring of this compound are the primary sites of reactivity, and mechanistic studies have shed light on the pathways of its transformations.

One key reaction is the acid-catalyzed dehydration, which can proceed via an E1 or E2 mechanism. Under E1 conditions, the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene. However, this carbocation is also susceptible to rearrangement.

In the context of intramolecular Friedel-Crafts type reactions, the alcohol can be protonated to form a carbocation. For this compound, this would be a secondary carbocation. Ring closure via electrophilic attack on the phenyl ring would lead to a five-membered ring. However, experimental evidence suggests that for phenylalkyl alcohols, the formation of six-membered rings is generally favored over five-membered rings. For this compound, dehydration to form alkenes is often the predominant pathway over cyclization.

Palladium-catalyzed reactions involving benzylic alcohols, a class to which this compound belongs, have been mechanistically investigated. For instance, the transfer hydrogenolysis of benzylic alcohols with formic acid is proposed to proceed through the formation of a formate (B1220265) intermediate. A cationic palladium-hydride complex is generated, which is the active catalytic species for the reduction. An alternative mechanism suggests the adsorption of a formate anion to the palladium center, followed by protonation and a rate-limiting hydride transfer.

The oxidation of this compound can be achieved using various oxidizing agents. For example, biotransformation using Gluconobacter oxydans DSM 2343 can oxidize it to the corresponding aldehyde. The mechanism of such enzymatic oxidations typically involves the transfer of a hydride from the alcohol to an oxidized cofactor within the enzyme's active site.

Rearrangement Reactions and Fragmentation Pathways of this compound and its Derivatives

This compound and its derivatives can undergo rearrangement reactions, particularly under conditions that generate carbocation intermediates. A classic example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride, alkyl, or aryl group to a more stable carbocation. If a carbocation is formed at the benzylic position (C3) of the this compound skeleton, a hydride shift from C2 could occur. However, the initial carbocation formed from the departure of the hydroxyl group is at C1, which is not adjacent to the phenyl group, making a direct phenyl shift less likely without prior rearrangements. Studies on the related compound 3-phenyl-2-butanol have shown that Wagner-Meerwein rearrangements are stereospecific.

In mass spectrometry, the fragmentation patterns of this compound provide insights into its structure and stability. The molecular ion peak may be observed, but significant fragmentation is expected. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule. For this compound, alpha-cleavage would result in the loss of a propyl radical to form a fragment at m/z 107 or the loss of a benzyl (B1604629) radical. The loss of water (18 mass units) is also a common fragmentation pathway for alcohols. The fragmentation of aromatic compounds often yields a prominent peak at m/z 77, corresponding to the phenyl cation.

The table below summarizes potential key fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment | Formation Pathway |

| 150 | [C10H14O]+• | Molecular Ion |

| 132 | [C10H12]+• | Loss of H2O |

| 107 | [C7H7O]+ | Alpha-cleavage (loss of C3H7•) |

| 91 | [C7H7]+ | Tropylium (B1234903) ion (rearrangement of benzyl cation) |

| 77 | [C6H5]+ | Phenyl cation |

Applications of 3 Phenyl 1 Butanol in Complex Molecule Synthesis and Catalysis

3-Phenyl-1-butanol as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure this compound serves as a versatile chiral precursor, where its inherent stereochemistry is transferred to a new, more complex molecule. This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of specific stereoisomers.

The fundamental application of this compound as a chiral building block is in the synthesis of molecules where the stereocenter from the butanol is retained as a key feature of the final product. In molecules with multiple chiral centers, the configuration of each center is critical, and for a compound with 'n' chiral centers, there can be up to 2^n possible stereoisomers. Utilizing a starting material like enantiopure this compound ensures that the configuration at its specific carbon center is fixed, simplifying the stereochemical outcome of a synthetic sequence.

For instance, the synthesis of molecules like β-methylphenylalanine isomers has been achieved starting from S-(+)-3-phenylbutyric acid, the carboxylic acid derivative of this compound. In these syntheses, the chiral center of the starting material is incorporated into the final amino acid structure, demonstrating how the core stereochemistry of the 3-phenylbutane skeleton can be used to construct new chiral molecules. The primary alcohol group of this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for elaboration into more complex structures while preserving the original stereocenter.

The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as different enantiomers of a chiral molecule often have vastly different biological activities. Enantiopure chiral alcohols are crucial intermediates in the production of these active pharmaceutical ingredients (APIs). Biocatalysis, in particular, has emerged as a powerful method for producing these enantiopure building blocks.

Chiral alcohols such as this compound are precursors to a variety of enantiopure intermediates. A common strategy involves the enzymatic conversion of a racemic alcohol into a single enantiomer of a corresponding amine, which is a key building block for many APIs. For example, one-pot enzymatic cascades have been developed to convert racemic secondary alcohols, such as the isomeric 4-phenyl-2-butanol, into either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. This highlights a general and powerful strategy where a chiral alcohol scaffold, like that of this compound, can be transformed into other valuable chiral functional groups required for pharmaceutical synthesis. The production of enantiopure β-hydroxy nitriles, which are intermediates for drugs with a 1-aryl-3-methylaminopropan-1-ol structure, has also been achieved using lipase-catalyzed kinetic resolution of racemic alcohols. These examples underscore the role of chiral phenyl-substituted alcohols as foundational intermediates for enantiopure drug synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Chiral alcohols are common precursors for the synthesis of auxiliaries.

While many famous auxiliaries are derived from amino acids or other structures, the principle can be applied to scaffolds like this compound. For example, its structural isomer, (S)-1-phenyl-1-butanol, has been used as a chiral auxiliary. It can be converted into an imidazolyl urethane (B1682113), which then directs the stereoselective synthesis of organometallic scaffolds. Furthermore, S-(+)-3-phenylbutyric acid, the oxidized form of this compound, has been attached to an oxazolidinone chiral auxiliary to direct the asymmetric synthesis of β-methylphenylalanine isomers. This demonstrates that the chiral 3-phenylbutane core can effectively participate in auxiliary-controlled reactions to create new stereocenters with high diastereoselectivity.

Synthesis of Enantiopure Pharmaceutical Intermediates (without discussion of specific drugs or their effects)

Precursor for Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. These catalysts typically consist of a metal center and a chiral ligand. The ligand's stereochemistry creates a chiral environment around the metal, directing the outcome of the reaction. Chiral alcohols and their derivatives, particularly amino alcohols, are highly valuable precursors for synthesizing these ligands.

The synthesis of chiral ligands often begins with readily available, enantiopure starting materials known as the "chiral pool." Chiral alcohols and amino alcohols are prominent members of this pool. For example, a series of C2-symmetric bis(phosphinite) ligands have been prepared from amino alcohols like (R)-2-amino-1-butanol. The synthesis involves converting the amino alcohol into a C2-symmetric diol, which is then reacted with a chlorophosphine to yield the final bis(phosphinite) ligand.

Similarly, chiral oxazoline-based ligands, which are widely used in asymmetric catalysis, are synthesized from chiral amino alcohols. For instance, the Suzuki cross-coupling reaction has been used to prepare a chiral thiophene (B33073) monomer bearing an oxazoline (B21484) group derived from (R)-2-amino-1-butanol. These synthetic routes provide a clear blueprint for how this compound could be utilized as a scaffold. By converting its primary alcohol to an amine group (to form 3-phenyl-1-aminobutane), it becomes a suitable precursor for creating various classes of chiral ligands, including phosphines, oxazolines, and Schiff bases, for use in asymmetric catalysis.

Ligands derived from chiral scaffolds are employed in a wide array of metal-catalyzed enantioselective reactions. The structure of the ligand is tuned to achieve high yield and enantioselectivity for a specific transformation.

Asymmetric Hydrogenation: Ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly effective for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. For example, Ru(II) catalysts prepared in situ with C2-symmetric bis(phosphinite) ligands derived from chiral amino alcohols show high catalytic activity (up to 99% conversion) and good enantioselectivity in the reduction of acetophenone (B1666503) and its derivatives.

Asymmetric Allylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds. The stereochemical outcome is controlled by the chiral ligand attached to the palladium catalyst. Chiral imidazoline-phosphine ligands have been shown to be effective in the palladium-catalyzed allylic alkylation of 1,3-diarylpropenyl acetate (B1210297) with dimethyl malonate, achieving excellent yields and high enantiomeric excess (ee).

The performance of ligands derived from chiral alcohol scaffolds in these reactions is summarized in the table below, illustrating their effectiveness in controlling stereochemistry.

| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Transfer Hydrogenation | [Ru(p-cymene)Cl2]2 / Ligand | Acetophenone | 99 | 76 | |

| Transfer Hydrogenation | [Ru(p-cymene)Cl2]2 / Ligand | 4-Chloroacetophenone | 99 | 81 | |

| Allylic Alkylation | [Pd(allyl)Cl]2 / Ligand | 1,3-Diphenylallyl Acetate | 98 | 96 | |

| Allylic Alkylation | [Pd(allyl)Cl]2 / Ligand | 1,3-Diphenylallyl Acetate | 99 | 92 |

Design and Synthesis of Chiral Ligands from this compound Scaffolds

Role of this compound in Natural Product Synthesis

The synthesis of natural products often requires strategic planning to construct complex carbon skeletons with precise stereochemistry. This compound serves as a key precursor in this domain due to its specific structural attributes.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available precursors. In this context, this compound emerges as a logical precursor for larger molecules containing a 3-phenylbutyl moiety. The process involves identifying key bonds in the target molecule that can be conceptually broken to lead back to this starting material.

The primary alcohol group of this compound can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, making it a versatile intermediate. For instance, a target molecule containing a complex chain attached to a 3-phenylbutanal fragment could be retrosynthetically disconnected at the carbonyl carbon, identifying this compound as the starting point after a simple oxidation step. The value of phenyl-alkanol structures as foundational intermediates is well-established in the synthesis of complex molecules, including pharmaceuticals. A notable example is the use of its isomer, 4-phenyl-1-butanol, as a key intermediate in the synthesis of the long-acting β2 agonist Salmeterol.

Table 1: Hypothetical Retrosynthetic Disconnection Involving this compound

| Target Molecule Fragment | Retrosynthetic Disconnection | Precursor Synthon | Synthetic Equivalent |

|---|

Many biologically active natural products are chiral, meaning their therapeutic efficacy is dependent on their specific three-dimensional structure. This compound possesses a chiral center at the C3 carbon and exists as (R)- and (S)-enantiomers. Utilizing an enantiomerically pure form of this compound as a starting material is a powerful strategy for achieving stereocontrol in the synthesis of natural product analogs.

By incorporating one of the pure enantiomers, a defined stereocenter is introduced early in the synthetic sequence, which can direct the stereochemical outcome of subsequent reactions. The phenyl group can play a crucial role in this control through neighboring group participation. In certain reactions, the phenyl group can form a transient phenonium ion, which shields one face of the molecule, forcing an incoming reagent to attack from the opposite side and thus ensuring a specific stereochemical result. This type of stereospecific rearrangement has been studied in closely related isomers like 3-phenyl-2-butanol. This method allows chemists to build complex, multi-stereocenter molecules with a high degree of precision, which is essential for creating potent and selective biological activity.

Table 2: Stereocontrol Using Enantiomers of this compound

| Chiral Starting Material | Reaction Type | Hypothetical Product Stereoisomer |

|---|---|---|

| (R)-3-Phenyl-1-butanol | Sₙ2 reaction at the alcohol (after conversion to a leaving group) | (S)-Product |

As a Key Intermediate in Retrosynthetic Pathways

Exploration of this compound in Advanced Materials Research (e.g., Polymer Chemistry)

In materials science, the self-assembly and intermolecular interactions of small molecules can dictate the macroscopic properties of polymers and other advanced materials. Phenyl derivatives of butanol isomers have been studied to understand how the presence of a bulky aromatic ring affects molecular organization.

Research indicates that the phenyl group introduces significant steric hindrance, which disrupts the formation of large, ordered molecular clusters that are common with their aliphatic counterparts (e.g., n-butanol). While aliphatic alcohols can form extended networks through hydrogen bonding, the presence of the phenyl ring in molecules like this compound leads to smaller, less organized aggregates and suppresses long-range intermolecular order.

This characteristic could be strategically exploited in polymer chemistry. For example, using this compound as a co-monomer or a chain-terminating agent could introduce controlled disorder into a polymer structure. This could be used to:

Inhibit crystallization to create amorphous polymers with enhanced transparency.

Tune the glass transition temperature (Tg) of a material.

Create materials with specific nano-scale porosity by controlling the extent of intermolecular clustering.

Table 3: Comparison of Supramolecular Clustering in Aliphatic vs. Phenyl Butanols

| Alcohol Type | Average Cluster Size | Intermolecular Order | Key Influencing Factor |

|---|---|---|---|

| Aliphatic Butanols | Larger (e.g., 7-16 molecules) | Longer-range correlations | Predominantly hydrogen bonding |

Utility of this compound in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly useful for producing enantiomerically pure compounds. This compound is an excellent substrate for such processes, particularly for enzymatic kinetic resolution.

A well-documented application is the enantioselective transesterification of racemic this compound. In this process, an enzyme, such as lipase (B570770) isolated from Pseudomonas cepacia, selectively catalyzes the acylation of one enantiomer while leaving the other largely unreacted. For example, using vinyl acetate as the acyl donor, the lipase might preferentially convert the (R)-enantiomer into (R)-3-phenylbutyl acetate, leaving the (S)-3-Phenyl-1-butanol behind in high enantiomeric excess. The two products can then be easily separated.

This method provides an efficient route to both enantiomers of this compound from an inexpensive racemic mixture. Further chemo-enzymatic cascades can be envisioned, for instance, combining a metal-catalyzed reaction with a subsequent enantioselective bioreduction using an alcohol dehydrogenase (ADH) to create valuable chiral synthons.

Table 4: Chemo-Enzymatic Kinetic Resolution of this compound

| Process | Substrate | Catalyst/Enzyme | Acyl Donor | Products |

|---|

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Phenyl 1 Butanol

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatography is a cornerstone for the analysis of chiral compounds like 3-Phenyl-1-butanol. The primary challenge lies in separating the two enantiomers, (R)- and (S)-3-Phenyl-1-butanol, which possess identical physical and chemical properties in an achiral environment. tcichemicals.com Chiral chromatography, which employs a chiral stationary phase (CSP) or a chiral mobile phase additive, is the most effective approach for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely applicable technique for the enantiomeric separation of chiral compounds. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.

For aromatic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are often the first choice. These CSPs, like amylose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are crucial for chiral recognition of aromatic compounds.

A notable development in CSPs for separating chiral aromatic alcohols involves the use of metal-organic frameworks (MOFs). A γ-cyclodextrin metal-organic framework (γ-CD MOF) has been successfully employed as a CSP for the HPLC separation of various phenyl-substituted butanol isomers, including 1-phenyl-1-butanol (B1581738) and 2-phenyl-1-butanol. The separation mechanism relies on a combination of hydrophobic interactions of the phenyl group within the cyclodextrin (B1172386) cavity and hydrogen-bonding interactions with the hydroxyl groups on the rim of the cyclodextrin. Given the structural similarity, this type of CSP shows high potential for the enantioseparation of this compound.

Method development typically involves screening various CSPs with different mobile phases, which are often mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar alcohol modifier such as methanol (B129727), ethanol, or isopropanol. researchgate.net The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers.

Table 1: Example HPLC Conditions for Separation of Phenyl-Substituted Butanol Enantiomers on a γ-CD MOF Column This table is based on data for isomers and serves as a starting point for method development for this compound.

| Parameter | Condition |

|---|---|

| Column | γ-Cyclodextrin Metal-Organic Framework (γ-CD MOF) CSP |

| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) (99.9 : 0.1, v/v) for 1-Phenyl-1-butanol |

| Dichloromethane (DCM) : Methanol (MeOH) (99.75 : 0.25, v/v) for 2-Phenyl-1-butanol | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Resolution (Rs) for 1-Phenyl-1-butanol | 1.74 |

| Resolution (Rs) for 2-Phenyl-1-butanol | 1.53 |

Data sourced from a study on γ-CD MOF for chiral separations.

Gas Chromatography (GC) with Chiral Stationary Phases

Enantioselective gas chromatography (GC) is another powerful technique for the analysis of volatile chiral compounds like this compound. Direct enantioseparation is achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are the most common and effective CSPs for this purpose.

For aromatic alcohols, the presence of the phenyl group is crucial for achieving selective interactions with the CSP. Studies on various racemic aromatic alcohols have shown that they can be successfully resolved without prior derivatization on specialized CSPs. For instance, a diproline-based chiral stationary phase has demonstrated effective separation of aromatic alcohols, where the aromatic rings contribute significantly to the selective interaction with the chiral selector.

Derivatized cyclodextrins, such as those substituted with alkyl or silyl (B83357) groups, are widely used. The enantiomeric separation of 1-Phenyl-1-butanol, an isomer of this compound, has been reported on an α-cyclodextrin derivative (α-DEX 120) column, yielding a measurable separation factor. The choice of the specific cyclodextrin (α, β, or γ) and its derivatization pattern is critical for optimizing the separation.

Table 2: Example GC Conditions for Enantiomeric Separation of Phenyl-Substituted Alcohols This table provides representative parameters for the chiral GC analysis of aromatic alcohols.

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., Rt-βDEXse, α-DEX 120) |

| Stationary Phase | Derivatized Cyclodextrin |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 180 °C at 2-5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These are general conditions; specific parameters must be optimized for this compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry. It combines the advantages of both GC and HPLC, offering high efficiency, speed, and reduced environmental impact by using supercritical carbon dioxide (CO₂) as the main component of the mobile phase.

SFC is considered a normal-phase technique and is highly suitable for the separation of enantiomers of molecules like this compound. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to faster analysis times and higher resolution compared to HPLC. To modulate the elution strength for more polar analytes, organic modifiers, typically alcohols like methanol, ethanol, or isopropanol, are added to the CO₂. The nature and proportion of the alcohol modifier can significantly influence enantioselectivity.

Polysaccharide-based CSPs, such as CHIRALPAK® and CHIRALCEL®, are extensively used in SFC and show high success rates for a broad range of chiral compounds. The separation mechanism in SFC can differ slightly from HPLC due to the different properties of the mobile phase, which can sometimes lead to unique selectivities or even reversal of enantiomer elution order, making SFC a complementary technique to HPLC.

Table 3: Typical Screening Conditions for Chiral SFC Method Development This table outlines a general strategy for developing a chiral SFC separation method.

| Parameter | Condition |

|---|---|

| Columns (Screened in parallel) | CHIRALPAK® IA, IB, IC, ID, IE, IF |

| CHIRALCEL® OD, OJ, OZ | |

| Mobile Phase | CO₂ / Alcohol Modifier (Methanol, Ethanol, or Isopropanol) |

| Modifier Gradient | 5% to 50% over a few minutes |

| Flow Rate | 3-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) |

Additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are essential for confirming the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound will show distinct signals for each type of proton. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of 7.1-7.3 ppm. The methine proton (CH) at the C3 position, adjacent to the phenyl group, would be expected around 2.7-2.9 ppm. The two methylene (B1212753) groups (CH₂) at C1 and C2 will show complex multiplets due to coupling with adjacent protons. The C1-H₂ protons, being attached to the carbon bearing the hydroxyl group, will be deshielded and appear around 3.6-3.8 ppm. The C2-H₂ protons would be further upfield. The methyl (CH₃) protons at C4 will appear as a doublet around 1.2-1.3 ppm due to coupling with the C3 methine proton. The hydroxyl (OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenyl ring carbons will resonate in the aromatic region (~126-145 ppm). The carbon bearing the hydroxyl group (C1) will be in the range of 60-65 ppm. The other aliphatic carbons (C2, C3, C4) will appear at higher field strengths.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments.

¹H-¹H COSY: This experiment reveals proton-proton coupling relationships, confirming the connectivity of the butanol chain (e.g., correlation between H1-H2, H2-H3, and H3-H4).

¹H-¹³C HSQC: This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ These are estimated values based on standard NMR principles and data for similar structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.7 (t) | ~61 |

| C2 (-CH₂-) | ~1.8 (m) | ~40 |

| C3 (-CH-) | ~2.8 (m) | ~42 |

| C4 (-CH₃) | ~1.3 (d) | ~22 |

| C-ipso | - | ~145 |

| C-ortho | ~7.2-7.3 (m) | ~127 |

| C-meta | ~7.2-7.3 (m) | ~129 |

| C-para | ~7.1-7.2 (m) | ~126 |

| -OH | variable, broad | - |

Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are complementary and together offer a comprehensive vibrational fingerprint of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic bands for this compound include:

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

Multiple sharp peaks between 2850-3000 cm⁻¹ due to aliphatic C-H stretching vibrations of the methyl and methylene groups.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Characteristic C=C stretching vibrations for the aromatic ring are found in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the primary alcohol is expected around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It complements IR spectroscopy well. For this compound, the Raman spectrum would clearly show:

Strong signals for the aromatic ring C=C stretching vibrations.

The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring, which is often a very strong and sharp peak around 1000 cm⁻¹.

Aliphatic C-H stretching and bending modes.

The combined use of IR and Raman spectroscopy allows for a confident confirmation of the presence of the hydroxyl, phenyl, and aliphatic chain functionalities within the molecule.

Table 5: Characteristic Vibrational Frequencies for this compound This table provides expected frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) | IR (strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (medium) | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2970 (strong) | IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 (variable) | IR, Raman (strong) |

| C-O (Primary Alcohol) | Stretching | 1000 - 1075 (strong) | IR |

Data sourced from standard vibrational spectroscopy correlation tables.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The pattern of fragmentation provides a molecular fingerprint that aids in structural confirmation.

The molecular weight of this compound (C₁₀H₁₄O) is 150.22 g/mol . The molecular ion peak is therefore observed at a mass-to-charge ratio (m/z) of 150. However, for primary alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.

The fragmentation of this compound is governed by established principles for alcohols and aromatic compounds. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. For this compound, this would involve the loss of a propylphenyl radical to form a fragment at m/z 31 (CH₂OH⁺), which is characteristic of primary alcohols.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) through a rearrangement process, especially when it leads to a stable carbocation. The loss of H₂O from the molecular ion would result in a peak at m/z 132.

Benzylic Cleavage: The bond between the carbon bearing the phenyl group and the adjacent carbon can cleave, leading to the formation of a stable benzylic or tropylium (B1234903) cation. Cleavage leading to a C₈H₉⁺ fragment would produce a peak at m/z 105. The base peak in the mass spectrum of this compound is often observed at m/z 105, corresponding to the stable C₈H₉⁺ ion formed by the loss of CH₂CH₂OH.

Phenyl Group Fragmentation: The phenyl ring itself can give rise to characteristic fragments at m/z 77 (C₆H₅⁺) and m/z 91 (C₇H₇⁺, tropylium ion).

The electron ionization mass spectrum of this compound available in the NIST WebBook database confirms these fragmentation patterns.

Table 1: Prominent Mass Spectral Fragments of this compound (EI-MS)

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 132 | [M - H₂O]⁺• | Loss of water |

| 105 | [C₈H₉]⁺ | Loss of •CH₂CH₂OH (Benzylic cleavage), often the base peak |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [C₂H₅O]⁺ | Cleavage of the C2-C3 bond |

This data is compiled from general fragmentation principles and NIST spectral data.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Since this compound possesses a stereogenic center at the C3 position, it exists as a pair of enantiomers: (R)- and (S)-3-Phenyl-1-butanol. Distinguishing between and determining the absolute configuration of these enantiomers is crucial. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for this purpose.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows this variation, and the curve's shape, particularly the sign of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated with the absolute configuration of the chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks (Cotton effects) that are characteristic of the molecule's three-dimensional structure.

For molecules like this compound, the absolute configuration can be determined by comparing the experimentally measured CD or ORD spectra with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). This approach involves:

Building computational models for both the (R) and (S) enantiomers.

Performing conformational analysis to find the most stable conformers.

Calculating the theoretical CD and/or ORD spectra for the lowest energy conformers.

Comparing the calculated spectrum with the experimental one. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration.

While specific ORD/CD data for this compound is not detailed in readily available literature, studies on structurally similar chiral alcohols and phenyl-containing compounds demonstrate the utility of this approach. The sign of the Cotton effect associated with the phenyl chromophore's electronic transitions (around 260 nm) is particularly sensitive to the stereochemistry at the adjacent chiral center.

Crystallographic Studies of this compound Derivatives for Structural Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of sufficient quality can be challenging, especially for liquids or low-melting-point solids like this compound.

To overcome this, a common strategy is to prepare a crystalline derivative of the target molecule. For this compound, this can be achieved by reacting the hydroxyl group with a suitable chiral or achiral reagent to form an ester or urethane (B1682113) that crystallizes more readily. If a chiral derivatizing agent of known absolute configuration is used, the configuration of the resulting diastereomer, and thus the original alcohol, can be determined.

Quantitative Analysis and Purity Determination Methods in Research Contexts

Determining the purity of this compound and quantifying its concentration in mixtures are essential for research and quality control. The primary methods for this are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like this compound. A sample is vaporized and separated based on its partitioning between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase within a capillary column.

Columns: Fused silica capillary columns with non-polar (e.g., DB-1, HP-5ms) or mid-polar (e.g., DB-WAX) stationary phases are commonly used.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. For simultaneous quantification and identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS).

Purity Assessment: Purity is typically determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for resolving enantiomers using a chiral stationary phase.

Mode: For a moderately polar compound like this compound, reversed-phase HPLC is the most common mode. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is frequently used. researchgate.netrsc.org

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol is typical. rsc.org

Detection: A UV detector is effective due to the phenyl group's chromophore, which absorbs UV light (typically around 254-260 nm).

Chiral HPLC: To determine enantiomeric purity (enantiomeric excess), a chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.

Commercial standards of this compound are often certified with a purity of >95%, as determined by HPLC.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Value / Description |

|---|---|---|

| GC-MS | Column | Capillary column (e.g., DB-5ms, HP-Innowax) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | |

| Oven Program | Temperature gradient (e.g., start at 40-70°C, ramp to 250-300°C) | |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |

| RP-HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic researchgate.netrsc.org | |

| Flow Rate | ~1.0 mL/min | |

| Detector | UV (e.g., 254 nm) |

Theoretical and Computational Chemistry Studies on 3 Phenyl 1 Butanol

Conformational Analysis and Energy Minima Calculations

The flexibility of the butyl chain in 3-phenyl-1-butanol allows it to adopt various spatial arrangements, known as conformations. Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Studies on similar flexible molecules, like 3-phenyl-1-propionic acid, have identified two primary conformations: an extended anti form and a folded gauche form. For this compound, the rotation around the C-C bonds of the side chain leads to different conformers. The relative energies of these conformers are influenced by a balance of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's π-system, and other non-covalent interactions. For instance, conformational analysis of related cyclic acetals shows that equatorial positioning of a phenyl group is generally more stable than an axial position due to the avoidance of 1,3-diaxial interactions. The distribution of these conformers is often broad and can be bimodal, corresponding to bent and linear geometries of the molecular skeleton.

| Conformer | Dihedral Angles (CC–CC, CC–CO, CC–OH) | Relative Energy (kcal/mol) |

|---|---|---|

| TGt | trans, gauche, trans | 0.00 |

| TGg | trans, gauche, gauche | ~0.1 |

| TGg′ | trans, gauche, gauche' | ~0.14 |

This table illustrates the relative energies of the three most stable conformers of n-butanol, a related alcohol, as calculated by high-level computational methods. Similar principles apply to the conformational analysis of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors